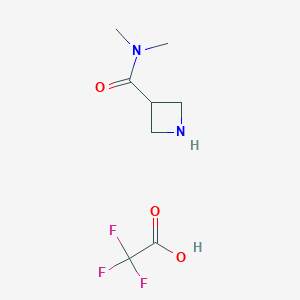
5-Cloropiridina-2-carboxilato de metilo
Descripción general
Descripción
“Methyl 5-chloropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-chloropyrimidine-2-carboxylate” were not found, pyrimidines, a class of compounds to which it belongs, have been synthesized through various methods . For instance, one method involves the suppression of the cyclooxygenase (COX) enzymes .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloropyrimidine-2-carboxylate” is represented by the InChI code1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
5-Cloropiridina-2-carboxilato de metilo: es un intermedio valioso en la investigación farmacéutica. Se utiliza en la síntesis de diversos derivados de pirimidina, que son estructuras clave en muchos medicamentos . Estos compuestos tienen una amplia gama de actividades biológicas y se exploran para posibles aplicaciones terapéuticas, incluidos los agentes antivirales, anticancerígenos y antiinflamatorios.
Agricultura
En el sector agrícola, los derivados de pirimidina desempeñan un papel en el desarrollo de nuevos pesticidas y herbicidas . La parte cloropiridina puede ser crucial para la actividad biológica de estos compuestos, ofreciendo una forma de controlar las plagas y enfermedades que afectan los cultivos.
Ciencia de Materiales
This compound: también se utiliza en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales orgánicos con propiedades electrónicas o fotónicas específicas . Su incorporación en marcos moleculares más grandes puede conducir a materiales con características únicas adecuadas para aplicaciones tecnológicas avanzadas.
Síntesis Química
Este compuesto sirve como un bloque de construcción en la síntesis química, permitiendo la construcción de moléculas complejas a través de diversas reacciones orgánicas . Es particularmente útil en la síntesis de compuestos heterocíclicos, que son frecuentes en muchos productos naturales y materiales sintéticos.
Bioquímica
En bioquímica, This compound se puede utilizar para estudiar interacciones enzimáticas con sustratos o inhibidores basados en pirimidina . Esto puede proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de nuevas herramientas bioquímicas.
Aplicaciones Ambientales
La investigación sobre el destino ambiental y el impacto de los derivados de pirimidina, incluido This compound, es crucial para evaluar su seguridad ecológica . Comprender sus vías de degradación y persistencia en el medio ambiente ayuda a evaluar su potencial como alternativas ecológicas a los productos químicos actuales.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that these compounds may interact with their targets to modulate the production of these molecules, thereby exerting their neuroprotective and anti-inflammatory effects.
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit the endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may affect similar pathways.
Pharmacokinetics
It has been reported that this compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant . . These properties suggest that Methyl 5-chloropyrimidine-2-carboxylate may have good bioavailability.
Result of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that Methyl 5-chloropyrimidine-2-carboxylate may have similar effects.
Análisis Bioquímico
Biochemical Properties
Methyl 5-chloropyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism, leading to the production of essential biomolecules . The interactions between Methyl 5-chloropyrimidine-2-carboxylate and these enzymes are typically characterized by the formation of covalent bonds, which stabilize the reaction intermediates and enhance the overall reaction efficiency.
Cellular Effects
Methyl 5-chloropyrimidine-2-carboxylate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Additionally, Methyl 5-chloropyrimidine-2-carboxylate can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-chloropyrimidine-2-carboxylate involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, Methyl 5-chloropyrimidine-2-carboxylate can influence gene expression by interacting with DNA or RNA molecules, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-chloropyrimidine-2-carboxylate can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that Methyl 5-chloropyrimidine-2-carboxylate can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of Methyl 5-chloropyrimidine-2-carboxylate vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote healthy metabolic activity . At high doses, Methyl 5-chloropyrimidine-2-carboxylate may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
Methyl 5-chloropyrimidine-2-carboxylate is involved in several metabolic pathways, including those related to nucleic acid metabolism. It interacts with enzymes such as pyrimidine synthase, which catalyzes the formation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, Methyl 5-chloropyrimidine-2-carboxylate is transported and distributed through specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and ensure its proper localization within the cell. The distribution of Methyl 5-chloropyrimidine-2-carboxylate can also influence its accumulation and activity in different cellular compartments.
Subcellular Localization
Methyl 5-chloropyrimidine-2-carboxylate is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct this compound to particular organelles, such as the nucleus or mitochondria. The subcellular localization of Methyl 5-chloropyrimidine-2-carboxylate is crucial for its activity and function within the cell.
Propiedades
IUPAC Name |
methyl 5-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKJCTJQIOYUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


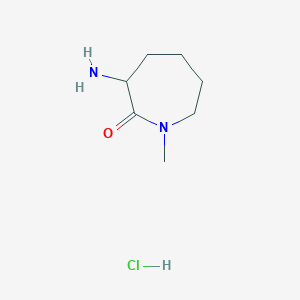

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)

![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)
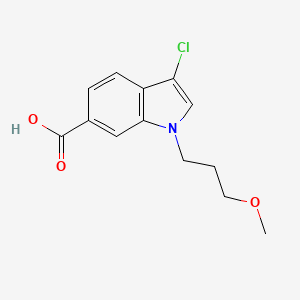
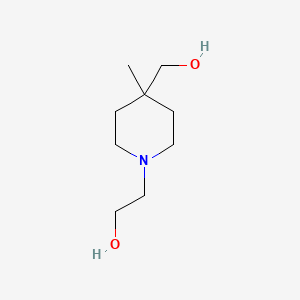
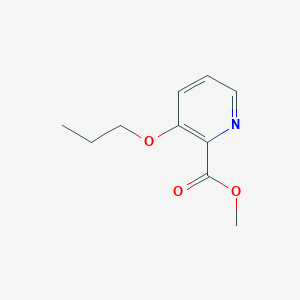


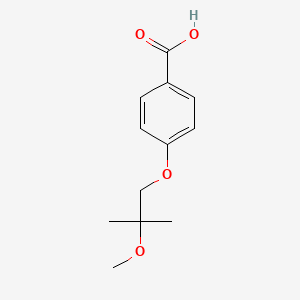
![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)
